Cas no 2137519-05-0 (2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro-)

2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro-
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- Inchi: 1S/C13H24N2O2/c1-2-10-3-6-14-9-12(10)15-13(16)11-4-7-17-8-5-11/h10-12,14H,2-9H2,1H3,(H,15,16)
- InChI Key: INSGNFWVENXZSM-UHFFFAOYSA-N
- SMILES: C1OCCC(C(NC2C(CC)CCNC2)=O)C1
2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375764-0.05g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 95% | 0.05g |
$768.0 | 2023-11-13 | |
Enamine | EN300-375764-0.1g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 95% | 0.1g |
$804.0 | 2023-11-13 | |
Enamine | EN300-375764-10.0g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-375764-1g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 95% | 1g |
$914.0 | 2023-11-13 | |
Enamine | EN300-375764-5g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 95% | 5g |
$2650.0 | 2023-11-13 | |
Enamine | EN300-375764-0.25g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 95% | 0.25g |
$840.0 | 2023-11-13 | |
Enamine | EN300-375764-5.0g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-375764-2.5g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 95% | 2.5g |
$1791.0 | 2023-11-13 | |
Enamine | EN300-375764-1.0g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 1.0g |
$728.0 | 2023-03-02 | ||
Enamine | EN300-375764-10g |
N-(4-ethylpiperidin-3-yl)oxane-4-carboxamide |
2137519-05-0 | 95% | 10g |
$3929.0 | 2023-11-13 |
2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro- Related Literature
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro-
Professional Introduction to Compound with CAS No. 2137519-05-0 and Product Name: 2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro
The compound with the CAS number 2137519-05-0 and the product name 2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule, featuring a pyran ring and an amide functional group, combined with the presence of an ethyl-substituted piperidine moiety, makes it a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of tetrahydropyran derivatives in the development of novel pharmaceutical agents. These derivatives are known for their ability to interact with biological targets in unique ways, often leading to the discovery of compounds with high selectivity and low toxicity. The specific substitution pattern in 2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro contributes to its distinct pharmacological profile, making it a subject of intense interest for researchers exploring new drug candidates.
The pyran ring in this compound is a key structural feature that influences its chemical reactivity and biological activity. Pyran derivatives are widely recognized for their role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The presence of an amide group further enhances the compound's potential by allowing for hydrogen bonding interactions with biological targets, which is crucial for drug efficacy.
The 4-ethyl-3-piperidinyl substituent adds another layer of complexity to the molecule's pharmacological properties. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, making them valuable in the development of drugs targeting central nervous system disorders. The ethyl group at the 4-position of the piperidine ring may influence the compound's solubility, metabolic stability, and overall bioavailability, factors that are critical for successful drug development.
Current research in medicinal chemistry increasingly focuses on designing molecules that can selectively target specific biological pathways without causing off-target effects. The unique combination of structural elements in 2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro positions it as a promising candidate for such efforts. Studies have begun to explore its potential interactions with enzymes and receptors involved in various disease pathways, including those relevant to metabolic disorders and neurodegenerative diseases.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight its complexity. The preparation of the tetrahydropyran core requires careful control of reaction conditions to ensure high yield and purity. Subsequent functionalization with the amide group and the piperidine substituent demands precise synthetic strategies to achieve the desired regioselectivity. These challenges underscore the expertise required to develop such advanced chemical entities.
Advances in computational chemistry have also played a crucial role in understanding the properties of this compound. Molecular modeling studies can predict how 2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro interacts with biological targets at the atomic level. These predictions guide experimental efforts by identifying key binding sites and optimizing lead structures for improved potency and selectivity.
The potential therapeutic applications of this compound are vast. Preliminary data suggest that it may exhibit inhibitory activity against enzymes involved in inflammation and pain signaling. Additionally, its structural features could make it useful in addressing neurological disorders by modulating neurotransmitter release or receptor activity. As research progresses, further exploration of its pharmacological profile will be essential to unlock its full therapeutic potential.
In conclusion, 2H-Pyran-4-carboxamide, N-(4-ethyl-3-piperidinyl)tetrahydro (CAS No. 2137519-05-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new drug candidates. Continued research into its pharmacology, synthesis, and potential therapeutic applications will be crucial in determining its role in future medical treatments.
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